molecular formula C15H14O4 B3013371 3-[(4-Methoxyphenoxy)methyl]benzoic acid CAS No. 186584-55-4

3-[(4-Methoxyphenoxy)methyl]benzoic acid

Cat. No.: B3013371
CAS No.: 186584-55-4
M. Wt: 258.273
InChI Key: XHJJPQRLFFDDTQ-UHFFFAOYSA-N
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Description

Significance of Aryl Ether Benzoic Acid Architectures in Contemporary Organic Chemistry Research

Aryl ether benzoic acid frameworks are pivotal in various domains of chemical science. The diaryl ether motif is a common structural element in a wide array of natural products and biologically active molecules. The precise arrangement of the aryl rings and the ether linkage can significantly influence the molecule's conformational properties and its interactions with biological targets. In materials science, these structures are integral to the development of advanced polymers, offering thermal stability and specific electronic properties. The synthesis of such architectures, particularly with controlled substitution patterns, remains an active area of research, driving the development of novel catalytic methods.

Overview of Benzoic Acid Derivatives in Advanced Chemical Synthesis and Precursor Design

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. uni.lu The carboxylic acid group is a versatile functional handle, allowing for a multitude of chemical transformations, including esterification, amidation, and reduction. uni.lu As precursors, benzoic acid derivatives are instrumental in the industrial synthesis of a vast number of organic substances. uni.lu In medicinal chemistry, the benzoic acid scaffold is a common feature in many drug molecules, where it can contribute to binding interactions with biological receptors and influence the pharmacokinetic properties of the compound. researchgate.net The ability to introduce various substituents onto the aromatic ring allows for the fine-tuning of a molecule's electronic and steric properties, making benzoic acid derivatives invaluable in the design of new materials and pharmaceuticals. sigmaaldrich.com

Interdisciplinary Relevance in Chemical Sciences

The structural motifs present in 3-[(4-Methoxyphenoxy)methyl]benzoic acid give it relevance across multiple chemical disciplines. In medicinal chemistry, compounds with similar aryl ether benzoic acid backbones have been investigated for a range of therapeutic applications. The combination of a carboxylic acid (a potential hydrogen bond donor and acceptor) and an ether linkage (a hydrogen bond acceptor) suggests that this molecule could be designed to interact with specific biological targets. In materials science, such molecules could serve as monomers for the synthesis of novel polymers or as components in the construction of metal-organic frameworks (MOFs), where the carboxylic acid can coordinate to metal centers and the aryl ether component can influence the framework's porosity and functionality.

While detailed experimental data for this compound is limited, its chemical constitution provides a strong basis for predicting its properties and potential utility. The following sections will delve into what can be inferred about its synthesis and chemical characteristics based on the established chemistry of its constituent parts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-methoxyphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-13-5-7-14(8-6-13)19-10-11-3-2-4-12(9-11)15(16)17/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJJPQRLFFDDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Advanced Chemical Transformations of 3 4 Methoxyphenoxy Methyl Benzoic Acid

Reactivity Profile of the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and its presence on the 3-[(4-Methoxyphenoxy)methyl]benzoic acid backbone allows for a range of classical and modern transformations.

Esterification Pathways and Kinetic Studies

The conversion of the carboxylic acid moiety of this compound to its corresponding esters is a fundamental transformation. The most common pathway is the Fischer-Speier esterification, an acid-catalyzed reaction with an alcohol. ucla.edu This equilibrium process typically employs a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often uses an excess of the alcohol to drive the reaction toward the ester product. ucla.eduusm.my The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water yield the final ester. youtube.com

Table 1: Comparative Kinetic Data for Esterification of Substituted Benzoic Acids
AlcoholCatalystTemperature (°C)Activation Energy (kJ/mol)Benzoic Acid Conversion (%)Reference
1-Butyl alcoholp-toluenesulfonic acid92.2 - 116.458.4092 (in 120 min) dnu.dp.ua
Methanol (B129727)Functionalized Silica Gel (S1)55 - 64.5Not specified~65 (in 240 min) researchgate.net
MethanolAmberlyst-3560 - 9062.0Not specified mdpi.com
GlycerolSulfonic acid mesoporous solid160 - 18086.5 - 108.1Not specified manchester.ac.uk

Reduction Reactions to Alcohol Derivatives

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, {3-[(4-methoxyphenoxy)methyl]phenyl}methanol. This transformation requires potent reducing agents, as carboxylic acids are relatively resistant to reduction.

The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). quora.com The reduction mechanism involves the deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt and hydrogen gas. Subsequently, the carboxylate is reduced to a tetrahedral intermediate, which then collapses to form an aldehyde. The aldehyde is immediately reduced further by another equivalent of LiAlH₄ to the corresponding lithium alkoxide, which upon acidic workup, yields the primary alcohol. Due to its high reactivity, LiAlH₄ is non-selective and will also reduce other functional groups like esters or ketones if present. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. quora.com

An alternative to metal hydride reagents is catalytic hydrogenation. This method involves the use of hydrogen gas under pressure in the presence of a metal catalyst. qub.ac.uk While direct hydrogenation of carboxylic acids is challenging, certain heterogeneous catalysts, such as those based on ruthenium, palladium, or platinum, have been developed for this purpose. quora.comqub.ac.uk For instance, a Pt/SnO₂ catalyst has been shown to be highly selective for the hydrogenation of benzoic acid to benzyl (B1604629) alcohol under relatively mild conditions (190 °C, 30 bar H₂), achieving high conversion and selectivity with no ring hydrogenation products observed. qub.ac.uk

Table 2: Reagents for the Reduction of Benzoic Acids to Benzyl Alcohols
Reagent/CatalystSolventTypical ConditionsSelectivityReference
Lithium aluminum hydride (LiAlH₄)Diethyl ether, THFReflux, followed by aqueous workupNon-selective, highly effective for carboxylic acids quora.com
Diborane (B₂H₆)THFRoom temperatureSelective for carboxylic acids over some other functional groups google.com
Pt/SnO₂Dioxane190 °C, 30 bar H₂Excellent selectivity to benzyl alcohol (>97%) qub.ac.uk
Ru-Sn/Al₂O₃Not specified260 °C, 98 bar H₂High yield of benzyl alcohol (94%) qub.ac.uk

Transformations Involving the Aryl Ether Linkage

The diaryl ether structure within this compound is comprised of two distinct ether bonds: a methyl aryl ether and a benzyl aryl ether. These linkages exhibit different reactivities, particularly towards cleavage reactions.

Cleavage Reactions and Demethylation Strategies

Cleavage of the C-O bond in ethers is a synthetically important reaction, often used for deprotection. wikipedia.org Aryl methyl ethers are commonly cleaved using strong acids or Lewis acids. The methoxy (B1213986) group on the phenoxy ring of the title compound is susceptible to such reactions. Boron tribromide (BBr₃) is a particularly effective reagent for the demethylation of aryl methyl ethers. gvsu.edunih.gov The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. core.ac.uk This is followed by a nucleophilic attack of a bromide ion on the methyl group in an Sₙ2-like fashion, leading to the cleavage of the methyl-oxygen bond. gvsu.edu Computational studies suggest a complex mechanism that may involve bimolecular pathways or charged intermediates, and that one equivalent of BBr₃ can cleave up to three equivalents of the ether. nih.govcore.ac.uk

Strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) can also cleave aryl alkyl ethers, though typically under harsher conditions (high temperatures). libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the alkyl group. wikipedia.org Cleavage will occur at the alkyl-oxygen bond, yielding a phenol (B47542) and an alkyl halide, because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.org The benzyl-oxygen ether linkage is also susceptible to cleavage, particularly through hydrogenolysis, which would yield 3-methylbenzoic acid and 4-methoxyphenol (B1676288).

Table 3: Common Reagents for Aryl Ether Cleavage
ReagentTarget LinkageMechanism TypeTypical ConditionsReference
Boron tribromide (BBr₃)Aryl-CH₃Lewis acid-assisted Sₙ2Dichloromethane, -78 °C to room temp. gvsu.edunih.gov
Hydroiodic acid (HI)Aryl-AlkylAcid-catalyzed Sₙ1/Sₙ2High temperature, reflux libretexts.org
Hydrobromic acid (HBr)Aryl-AlkylAcid-catalyzed Sₙ1/Sₙ2High temperature, reflux libretexts.org
H₂/Pd-CAryl-BenzylHydrogenolysisRoom temp. to moderate heat, H₂ pressureN/A

Electrophilic Aromatic Substitution on the Aromatic Rings

The two aromatic rings in this compound exhibit different reactivities and regioselectivities towards electrophilic aromatic substitution (EAS) due to the distinct electronic effects of their substituents. wikipedia.org

Ring A (Benzoic acid ring): This ring is substituted with a carboxylic acid group (-COOH) at C1 and a -(CH₂O-Ar) group at C3.

The -COOH group is a powerful deactivating and meta-directing group. quora.comnumberanalytics.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive than benzene (B151609). It directs incoming electrophiles to the position meta to itself (C5). cognitoedu.org

The combined influence of these two groups on Ring A makes substitution complex. The deactivating -COOH group strongly disfavors substitution at its ortho (C2, C6) and para (C4) positions. The -(CH₂O-Ar) group directs to its ortho (C2, C4) and para (C6) positions. The strongest directing effect comes from the meta-directing carboxyl group. Therefore, the most likely position for electrophilic attack on this ring is C5, which is meta to the -COOH group and not sterically hindered.

Ring B (Phenoxy ring): This ring is substituted with a methoxy group (-OCH₃) at C4' and an oxygen bridge (-OCH₂-Ar) at C1'.

The -OCH₃ group is a strong activating and ortho, para-directing group due to the powerful electron-donating resonance effect of the oxygen lone pairs. unizin.org

The -OCH₂-Ar group is also an activating and ortho, para-directing group for the same reason.

Both substituents on Ring B are activating and direct incoming electrophiles to the ortho and para positions. Since the para position (C4') is already occupied by the methoxy group, substitution will be directed to the positions ortho to the two activating groups. The positions ortho to the ether linkage (C2', C6') and ortho to the methoxy group (C3', C5') are all activated. Therefore, electrophilic substitution on Ring B is expected to occur readily and will likely yield a mixture of isomers, with substitution occurring at the C3' and C5' positions, which are ortho to the strongly activating methoxy group.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution
ReactionElectrophileTarget RingMajor Predicted Product(s)
Nitration (HNO₃/H₂SO₄)NO₂⁺Ring A (Benzoic acid)3-[(4-Methoxyphenoxy)methyl]-5-nitrobenzoic acid
Nitration (HNO₃/H₂SO₄)NO₂⁺Ring B (Phenoxy)3-[(2-Nitro-4-methoxyphenoxy)methyl]benzoic acid and 3-[(3-Nitro-4-methoxyphenoxy)methyl]benzoic acid (isomer mixture)
Bromination (Br₂/FeBr₃)Br⁺Ring A (Benzoic acid)5-Bromo-3-[(4-methoxyphenoxy)methyl]benzoic acid
Bromination (Br₂/FeBr₃)Br⁺Ring B (Phenoxy)3-[(2-Bromo-4-methoxyphenoxy)methyl]benzoic acid and 3-[(3-Bromo-4-methoxyphenoxy)methyl]benzoic acid (isomer mixture)

Regioselectivity and Positional Effects of Substituents

The regioselectivity of electrophilic aromatic substitution (EAS) on this compound is dictated by the directing effects of the substituents on its two distinct aromatic rings. lumenlearning.comvedantu.com These effects determine the position at which an incoming electrophile will attack. The molecule consists of a benzoic acid ring and a 4-methoxyphenoxy ring, each with its own reactivity profile.

Benzoic Acid Ring: This ring is substituted with a carboxylic acid group (-COOH) at position 1 and a (4-methoxyphenoxy)methyl group at position 3.

Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director. youtube.comquora.com Through inductive and resonance effects, it withdraws electron density from the aromatic ring, making it less nucleophilic. youtube.comrsc.org This deactivation is most pronounced at the ortho and para positions, leaving the meta positions (relative to the -COOH group) as the least deactivated and therefore the most likely sites for electrophilic attack. youtube.comquora.com

(4-Methoxyphenoxy)methyl Group (-CH₂-O-Ar): This benzylic ether substituent is generally considered to be a weak deactivating group. It directs incoming electrophiles to the ortho and para positions.

The directing effects on this ring are antagonistic. The powerful meta-directing effect of the deactivating carboxyl group generally dominates. jove.com Therefore, electrophilic substitution is predicted to occur at the positions meta to the carboxyl group (positions 3 and 5). Since position 3 is already substituted, the primary site for an electrophile is position 5. Steric hindrance between the two existing large substituents would also disfavor attack at positions 2 and 4. jove.com

4-Methoxyphenoxy Ring: This ring is substituted with an ether linkage (-O-CH₂-Ar) at position 1 and a methoxy group (-OCH₃) at position 4.

Methoxy Group (-OCH₃): The methoxy group is a strongly activating ortho, para-director. libretexts.orgwikipedia.org The oxygen atom's lone pair of electrons donates electron density to the ring via resonance, which stabilizes the carbocation intermediate (arenium ion) formed during substitution. libretexts.orgwikipedia.org This effect significantly increases the electron density and nucleophilicity of the ortho and para positions. libretexts.org

Ether Linkage (-O-CH₂-Ar): Similarly, the ether oxygen also possesses lone pairs that it can donate to the ring through resonance, making it an activating, ortho, para-directing group. youtube.com

On this ring, the directing effects of the two substituents reinforce each other. The methoxy group directs incoming electrophiles to its ortho positions (3 and 5), and the ether linkage directs to its ortho positions (2 and 6). Because both are strong activators, the phenoxy ring is significantly more susceptible to electrophilic attack than the benzoic acid ring. The positions ortho to the highly activating methoxy group are the most probable sites for substitution.

RingSubstituentPositionElectronic EffectDirecting InfluencePredicted Substitution Site(s)
Benzoic Acid-COOH1Deactivating (Electron Withdrawing)metaPosition 5
-CH₂-O-Ar3Weakly Deactivating (Inductive)ortho, para
4-Methoxyphenoxy-O-CH₂-Ar1Activating (Resonance)ortho, paraPositions 3 and 5
-OCH₃4Strongly Activating (Resonance)ortho, para

Influence of Methoxy and Benzylic Substituents on Ring Activation

The rate of electrophilic aromatic substitution is profoundly influenced by the electron-donating or electron-withdrawing nature of the substituents on the aromatic rings. libretexts.org Groups that donate electrons activate the ring, making it more nucleophilic and increasing the reaction rate. libretexts.orglibretexts.org Conversely, groups that withdraw electrons deactivate the ring, reducing its nucleophilicity and slowing the reaction. libretexts.orglibretexts.org

Benzoic Acid Ring Activation: This ring is considered deactivated towards electrophilic aromatic substitution.

Carboxylic Acid Group (-COOH): This is a powerful deactivating group. assets-servd.host Its carbonyl function withdraws electron density from the ring both inductively and through resonance, which destabilizes the positively charged intermediate formed during the reaction, thereby increasing the activation energy. libretexts.orglibretexts.org

(4-Methoxyphenoxy)methyl Group (-CH₂-O-Ar): The primary influence of this group on the benzoic acid ring is a weak, electron-withdrawing inductive effect from the oxygen atom, which slightly deactivates the ring.

The combined effect of these two groups renders the benzoic acid portion of the molecule significantly less reactive than unsubstituted benzene.

4-Methoxyphenoxy Ring Activation: This ring is considered strongly activated towards electrophilic aromatic substitution.

Methoxy Group (-OCH₃): The methoxy group is a potent activating group. libretexts.orgmasterorganicchemistry.com While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect, its ability to donate a lone pair of electrons through resonance (a +R effect) is far more significant. libretexts.orgvaia.com This resonance donation enriches the π-electron system of the ring, stabilizes the arenium ion intermediate, and dramatically lowers the activation energy for the reaction. wikipedia.orglibretexts.org Methoxybenzene (anisole) reacts in electrophilic substitutions much faster than benzene. wikipedia.orglibretexts.org

Ether Linkage (-O-CH₂-Ar): The ether linkage functions similarly to the methoxy group. The oxygen atom directly attached to the ring donates electron density via resonance, activating the ring. masterorganicchemistry.com

Due to the presence of two strong activating groups, the 4-methoxyphenoxy ring is highly nucleophilic and will be the exclusive site of reaction under typical electrophilic aromatic substitution conditions.

RingSubstituentDominant Electronic EffectEffect on Ring ReactivityOverall Ring Status
Benzoic Acid-COOHStrong Electron Withdrawal (Resonance & Inductive)Strong DeactivationDeactivated
-CH₂-O-ArWeak Electron Withdrawal (Inductive)Weak Deactivation
4-Methoxyphenoxy-O-CH₂-ArStrong Electron Donation (Resonance)Strong ActivationStrongly Activated
-OCH₃Strong Electron Donation (Resonance)Strong Activation

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). The molecular formula for 3-[(4-Methoxyphenoxy)methyl]benzoic acid is C15H14O4. The calculated monoisotopic mass for this formula is 258.0892 g/mol .

Experimental HRMS analysis would yield an exact mass measurement. For the molecular formula to be confirmed, this experimental value must fall within a narrow tolerance range (typically < 5 ppm) of the calculated mass.

Table 1: High-Resolution Mass Spectrometry Data for C15H14O4

Parameter Value
Molecular Formula C15H14O4
Calculated Mass (Monoisotopic) 258.0892 u
Nominal Mass 258 u

Fragmentation Pathways for Structural Information

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion of this compound, [C15H14O4]+•, is subjected to ionization energy, it breaks apart into smaller, characteristic fragment ions. The study of these fragments helps to piece together the original structure.

The structure of this compound contains several key functional groups that influence its fragmentation: a benzoic acid moiety, a methoxy-substituted phenyl ring, and a benzylic ether linkage. Cleavage patterns for such structures are well-established. miamioh.edulibretexts.org

A probable and significant fragmentation pathway involves the cleavage of the benzylic ether bond (C-O bond), which is a common fragmentation site for ethers. libretexts.org This can lead to two primary fragmentation routes:

Formation of a carboxyphenylmethyl cation: Cleavage could result in the formation of a [M - O-C6H4-OCH3]+ fragment, corresponding to the 3-(carboxyphenyl)methyl cation.

Formation of a methoxyphenoxy cation or related ions: Alternatively, cleavage can generate ions derived from the 4-methoxyphenoxy portion of the molecule. A key fragment observed in the mass spectra of similar aromatic ethers is the tropylium (B1234903) ion, which is a stable seven-membered aromatic ring, or related benzyl (B1604629) cations.

Another predictable fragmentation for benzoic acid derivatives is the loss of the carboxyl group (-COOH, 45 u) or a hydroxyl radical (-OH, 17 u) from the molecular ion. libretexts.orgdocbrown.info

Table 2: Predicted Key Fragment Ions of this compound

m/z (mass-to-charge ratio) Possible Fragment Ion Description
258 [C15H14O4]+• Molecular Ion
241 [C15H13O3]+ Loss of a hydroxyl radical (-OH)
213 [C14H13O2]+ Loss of a carboxyl group (-COOH)
135 [C8H7O2]+ Ion from cleavage at the ether linkage
123 [C7H7O2]+ Methoxyphenoxy fragment
107 [C7H7O]+ Fragment from methoxyphenyl group

Note: This table represents theoretically predicted fragmentation based on the known behavior of related chemical structures. Specific experimental fragmentation data is not publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.

Electronic Transitions and Aromatic System Analysis

The UV-Vis spectrum of this compound is dominated by the electronic transitions within its two aromatic rings. Aromatic compounds typically exhibit strong absorption bands due to π → π* transitions, where an electron is excited from a bonding (π) to an anti-bonding (π*) molecular orbital.

Benzoic acid itself generally displays two main absorption bands: a strong primary band (B-band or benzenoid band) around 230 nm and a weaker secondary band (C-band) around 270-280 nm. sielc.comrsc.org The presence of substituents on the benzene (B151609) rings, such as the methoxy (B1213986) (-OCH3) and the carboxymethyl-phenoxy groups, influences the position and intensity of these absorption maxima. These substituents act as chromophores and auxochromes, which can cause a shift in the absorption wavelength (bathochromic or hypsochromic shift) and a change in absorption intensity (hyperchromic or hypochromic effect).

Table 3: Expected UV-Vis Absorption Data and Electronic Transitions

Approximate λmax Molar Absorptivity (ε) Transition Type Associated Chromophore
~230-240 nm High π → π* Substituted Benzoic Acid Ring

Computational Chemistry and Theoretical Investigations of 3 4 Methoxyphenoxy Methyl Benzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of electronic structure and molecular properties.

Geometry Optimization and Conformational Landscape Analysis

A crucial first step in the theoretical characterization of 3-[(4-Methoxyphenoxy)methyl]benzoic acid would involve geometry optimization. This process aims to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Due to the presence of several rotatable bonds—specifically the C-O-C ether linkage and the C-C bond connecting the benzyl (B1604629) group to the benzoic acid moiety—the molecule can adopt multiple conformations.

A thorough conformational landscape analysis would be necessary to identify the various low-energy conformers and determine the global minimum energy structure. This typically involves systematically rotating the dihedral angles of the flexible bonds and performing geometry optimization for each starting conformation. The relative energies of these conformers would provide insight into their population distribution at a given temperature.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential)

Once the optimized geometry is obtained, DFT calculations can elucidate the electronic properties of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability.

The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and methoxy (B1213986) groups, and positive potential near the acidic hydrogen of the carboxyl group.

A hypothetical data table for the electronic properties of the global minimum energy conformer is presented below. The values are illustrative and would need to be determined by actual DFT calculations.

PropertyHypothetical Value
Energy of HOMO-6.5 eV
Energy of LUMO-1.2 eV
HOMO-LUMO Gap5.3 eV

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies can be compared with experimental spectra to confirm the structure of the synthesized molecule. Furthermore, the nature of the vibrations can be analyzed to assign specific spectral peaks to the stretching or bending of particular chemical bonds, such as the C=O and O-H stretches of the carboxylic acid group or the C-O-C stretches of the ether linkage.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at 0 Kelvin, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time at a given temperature.

Conformational Flexibility and Intramolecular Interactions

MD simulations can provide a deeper understanding of the conformational flexibility of this compound. By simulating the molecule's motion over nanoseconds or longer, it is possible to observe transitions between different conformations and to map out the accessible conformational space. This is particularly useful for understanding how the molecule might adapt its shape to interact with other molecules, such as biological receptors. The simulations would also reveal the nature and persistence of intramolecular interactions, such as hydrogen bonds or van der Waals forces, that help to stabilize certain conformations.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are instrumental in understanding the electronic structure and reactivity of molecules. These indices are derived from the principles of quantum mechanics and provide valuable insights into a molecule's behavior in chemical reactions.

Fukui Functions for Electrophilic and Nucleophilic Sites

Fukui functions are a key component of Density Functional Theory (DFT) and are used to predict the most reactive sites within a molecule. Specifically, they indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of sites that are most susceptible to electrophilic (attack by an electron-rich species) or nucleophilic (attack by an electron-deficient species) attack.

For a given atom in a molecule, the Fukui function can be calculated for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). A higher value of the Fukui function at a specific atomic site suggests a greater reactivity at that position.

Interactive Data Table: Illustrative Fukui Function Data for a Generic Aromatic Acid

Since no specific data is available for this compound, the following table provides a hypothetical example of how Fukui function values might be presented for a generic aromatic acid. This is for illustrative purposes only.

Atomic Sitef+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
Carbonyl Carbon (C=O)0.0150.2500.133
Carbonyl Oxygen (C=O)0.1800.0500.115
Aromatic Carbon 10.0300.0800.055
Aromatic Carbon 20.0450.0650.055

Atoms in Molecules (AIM) Theory for Bonding Characterization

The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a method for analyzing the electron density of a molecule to characterize chemical bonding. bohrium.com By examining the topology of the electron density, AIM theory can identify bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian of the electron density, offer insights into the nature of the chemical bond (e.g., covalent, ionic, or hydrogen bond). chemicalbook.com

The AIM analysis can provide quantitative measures of bond strength and character, contributing to a deeper understanding of the molecule's structure and stability.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry methods, particularly DFT, are widely used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

The calculation of NMR chemical shifts typically involves optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Interactive Data Table: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts

As no specific computational data exists for this compound, the table below illustrates how a comparison between predicted and experimental ¹H NMR chemical shifts would be presented for a generic molecule.

Proton EnvironmentPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Difference (ppm)
-COOH12.5012.450.05
Aromatic H17.857.820.03
Aromatic H27.507.480.02
-CH₂-5.105.12-0.02
-OCH₃3.803.81-0.01

Structural Modifications and Derivative Synthesis of 3 4 Methoxyphenoxy Methyl Benzoic Acid Analogues

Rational Design Principles for Novel Analogues

The design of new analogues of 3-[(4-Methoxyphenoxy)methyl]benzoic acid is a meticulous process rooted in established medicinal chemistry strategies. These strategies aim to modulate the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, to optimize its biological profile.

The carboxylic acid group is a primary site for modification due to its significant role in the molecule's polarity and potential for ionic interactions. Isosteric and bioisosteric replacements are employed to retain or improve biological activity while modifying other properties. openaccessjournals.com Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. openaccessjournals.com

Common bioisosteres for the carboxylic acid moiety include tetrazoles, hydroxamic acids, sulfonamides, and various acidic heterocycles like thiazolidinediones. nih.govdrughunter.com For instance, the tetrazole ring is a well-established carboxylic acid bioisostere, exhibiting comparable acidity (pKa ≈ 4.5–4.9) and often leading to improved metabolic stability and cell permeability. drughunter.com The selection of a suitable bioisostere is highly dependent on the specific biological target and desired property enhancements. openaccessjournals.comdrughunter.com

Tetrazoles : Offer similar acidity to carboxylic acids and can enhance binding affinity through hydrogen bonding. drughunter.com

Hydroxamic Acids : These are moderately acidic (pKa ≈ 8–9) and are known for their metal-chelating properties, which can be a strategic design element. nih.gov

Sulfonamides : As weaker acids (pKa ≈ 9–10), they can increase lipophilicity and metabolic stability compared to the parent carboxylic acid. drughunter.com

Acyl Sulfonamides : These have emerged as promising alternatives to better mimic the acidity of carboxylic acids while offering potential advantages in potency. drughunter.com

Heterocyclic Bioisosteres : Aromatic heterocycles such as 5-oxo-1,2,4-oxadiazole and 1,2,4-triazole (B32235) have been effectively used as carboxylic acid surrogates. openaccessjournals.com

The following table summarizes key properties of common carboxylic acid bioisosteres relevant to analogue design.

BioisostereApproximate pKaKey Physicochemical Properties
Carboxylic Acid4-5High polarity, potential for metabolic liabilities.
Tetrazole4.5-4.9Comparable acidity to carboxylic acids, increased lipophilicity, and metabolic stability. drughunter.com
Hydroxamic Acid8-9Moderately acidic, strong metal-chelating ability. nih.gov
Sulfonamide9-10Weaker acidity, increased lipophilicity and metabolic stability. drughunter.com
Acyl SulfonamideMore acidic than sulfonamidesCan offer significant potency increases. drughunter.com

The nature and position of substituents on the two aromatic rings of this compound profoundly influence its electronic and steric properties. openstax.org Systematic modifications are undertaken to explore the structure-activity relationship (SAR) and optimize interactions with biological targets.

Substituents can be classified as either electron-donating or electron-withdrawing, and their placement (ortho, meta, or para) directs the molecule's reactivity and conformation. openstax.org For instance, electron-donating groups like methoxy (B1213986) (-OCH3) and hydroxy (-OH) can increase the electron density of the aromatic ring, potentially enhancing certain biological interactions. rsc.org Conversely, electron-withdrawing groups such as nitro (-NO2) or cyano (-CN) decrease electron density. openstax.org

Strategies for diversification include:

Altering the length of the linker : Introducing additional methylene (B1212753) groups can increase the distance and flexibility between the aromatic moieties.

Introducing rigidity : Replacing the flexible linker with more rigid structures, such as cyclopropane (B1198618) rings or double bonds, can lock the molecule into a specific conformation.

Replacing the ether oxygen : Bioisosteric replacement of the ether oxygen with atoms like sulfur (thioether) or nitrogen (amine) can alter the bond angles, polarity, and hydrogen bonding potential of the linker.

For example, the synthesis of related compounds has involved the use of a benzyl (B1604629) chloride intermediate, which can then be reacted with various nucleophiles to create different linkages. google.com

Synthetic Strategies for Advanced Derivatives

The synthesis of advanced derivatives of this compound builds upon the foundational structure, introducing greater complexity and functional diversity. These strategies are essential for creating libraries of compounds for biological screening.

The carboxylic acid group is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of esters, amides, and other derivatives.

Esterification : The reaction of the carboxylic acid with various alcohols under acidic conditions or using coupling agents yields the corresponding esters. This modification can increase lipophilicity and modulate the compound's pharmacokinetic profile.

Amide Formation : Amides are synthesized by reacting the carboxylic acid with amines using coupling agents or after converting the carboxylic acid to a more reactive species like an acid chloride. The resulting amides can introduce new hydrogen bonding interactions.

Thiourea (B124793) Formation : The synthesis of thiourea derivatives often involves a multi-step process. researchgate.net First, the carboxylic acid is converted to an acid chloride, which is then reacted with a thiocyanate (B1210189) salt to form an isothiocyanate. This intermediate can then be treated with various amines to yield the final thiourea derivatives. researchgate.net Thiourea-based catalysts have also been explored for facilitating amide bond formation. pugetsound.edu

The following table outlines common functionalization reactions for the carboxylic acid group.

DerivativeReagents and ConditionsKey Features of the Derivative
EsterAlcohol, Acid catalyst (e.g., H2SO4)Increased lipophilicity, potential prodrug strategy.
AmideAmine, Coupling agent (e.g., DCC, EDC)Increased metabolic stability, introduces H-bond donor/acceptor.
Thiourea1. SOCl2 or (COCl)2 2. KSCN or NH4SCN 3. AmineIntroduces a unique functional group with distinct electronic and hydrogen bonding properties. researchgate.net

For example, if a halogen substituent is present on one of the aromatic rings, Suzuki or Negishi cross-coupling reactions can be employed to introduce new aryl or heteroaryl groups. google.com The synthesis of related bi-aryl compounds has been achieved through such cross-coupling reactions, demonstrating the feasibility of this approach. google.com The introduction of nitrogen-containing heterocycles, in particular, can be a valuable strategy for improving solubility and introducing new hydrogen bonding capabilities.

Synthesis of Polymeric Structures Incorporating Aryl Ether Benzoic Acid Units

The incorporation of aryl ether benzoic acid units into polymeric structures is a key strategy for developing materials with enhanced thermal stability, solubility, and mechanical properties. These monomers can be utilized in the synthesis of various polymers, including polyesters, polyamides, and poly(ester-amide)s, through polycondensation reactions. The general approach involves the reaction of the carboxylic acid group of the aryl ether benzoic acid monomer with a suitable co-monomer, such as a diol or a diamine.

Aromatic polyesters containing ether linkages are noted for their improved processability compared to their wholly aromatic counterparts. The ether moieties introduce flexibility into the polymer backbone, which can lower the glass transition temperature and enhance solubility in organic solvents. For instance, aromatic polyesters have been synthesized via interfacial polycondensation of aromatic diacid chlorides with various aromatic diols, yielding materials with good thermal stability. Similarly, the synthesis of aromatic poly(ether-ether-ester)s through direct polycondensation of ether-linked triad (B1167595) diols and dialkoxyterephthalic acids has been reported to produce polymers soluble in certain organic solvents at elevated temperatures.

In the realm of polyamides, the introduction of ether linkages can disrupt the strong hydrogen bonding between amide groups, leading to improved solubility. Aromatic polyamides are typically synthesized through low or high-temperature solution polycondensation methods. mdpi.com For example, novel aromatic polyamides have been prepared from diamines containing ether linkages and various aromatic dicarboxylic acids, resulting in polymers with good thermal stability and solubility in polar aprotic solvents. csic.es

Poly(ester-amide)s represent a hybrid class of polymers that combine the properties of both polyesters and polyamides. The presence of both ester and amide linkages in the polymer backbone allows for a fine-tuning of properties such as biodegradability, thermal stability, and mechanical strength. The synthesis of poly(ester-amide)s can be achieved through various methods, including the polycondensation of monomers containing both ester and amide functionalities or the copolymerization of ester- and amide-forming monomers. The inclusion of ether linkages within these structures further enhances flexibility and solubility.

The table below summarizes various polymerization techniques used for synthesizing polymers containing aryl ether linkages, which are applicable to monomers like this compound.

Polymerization TechniqueMonomersKey Features of Resulting Polymer
Direct Polycondensation Aryl ether benzoic acid, DiolsEnhanced solubility and processability, good thermal stability.
Interfacial Polycondensation Aryl ether diacid chlorides, DiolsHigh molecular weight polymers, amorphous nature.
Solution Polycondensation Aryl ether diamines, Diacid chloridesGood thermal stability, improved solubility in polar aprotic solvents. mdpi.com
Melt Polycondensation Aryl ether diacids, DiaminesAvoids the use of solvents, suitable for certain monomer systems.

Structure-Activity Relationship (SAR) Studies from a Synthetic Perspective

Understanding the relationship between the chemical structure of a monomer and the properties of the resulting polymer is crucial for the rational design of new materials. For analogues of this compound, SAR studies focus on how positional isomerism and the electronic nature of substituents influence the reactivity of the monomer and the properties of the final polymer.

Positional Isomer Effects on Molecular Properties

The position of the phenoxymethyl (B101242) substituent on the benzoic acid ring (ortho, meta, or para) has a profound impact on the molecule's properties and, consequently, on the characteristics of polymers derived from it. These positional isomers can exhibit differences in acidity, reactivity, and conformational flexibility.

In the context of polymers, the geometry of the monomer plays a critical role in determining the polymer's morphology and properties. For example, polymers derived from para-substituted monomers tend to have more linear and rigid backbones, which can lead to higher crystallinity and melting points. In contrast, meta-substituted monomers introduce kinks in the polymer chain, disrupting packing and leading to more amorphous materials with lower glass transition temperatures and improved solubility. wikipedia.org This principle is well-documented for various aromatic polymers.

The following table illustrates the expected general effects of positional isomerism on the properties of polymers derived from phenoxymethylbenzoic acid analogues.

Isomer PositionExpected Effect on Polymer PropertiesRationale
Ortho Potentially lower reactivity due to steric hindrance; may lead to polymers with unique conformational properties.The substituent is adjacent to the reacting carboxylic acid group.
Meta Increased solubility, lower crystallinity, and lower glass transition temperature.Introduces a kink in the polymer backbone, disrupting chain packing. wikipedia.org
Para Higher crystallinity, higher melting point, and lower solubility.Leads to a more linear and rigid polymer chain, facilitating ordered packing.

Impact of Electron-Donating and Electron-Withdrawing Groups on Reactivity

The reactivity of the carboxylic acid group in this compound analogues can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on either of the aromatic rings. These substituents alter the electron density at the reaction center, thereby influencing the rate of polymerization.

The Hammett equation provides a quantitative framework for understanding the effect of meta and para substituents on the reactivity of aromatic compounds. wikipedia.orgviu.ca The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, which increases the acidity of the benzoic acid and generally enhances its reactivity towards nucleophilic attack in esterification or amidation reactions. Conversely, a negative σ value signifies an electron-donating group, which decreases acidity and reduces reactivity. researchgate.net

For this compound, the methoxy group (-OCH3) on the phenoxy ring is an electron-donating group. Its effect on the reactivity of the benzoic acid's carboxyl group is transmitted through the ether linkage and the methylene bridge. While the primary effect of the methoxy group is on the phenoxy ring, it can have a small, indirect electronic influence on the benzoic acid ring.

Introducing other substituents would have more direct effects. For example, placing a nitro group (-NO2), a strong EWG, on the benzoic acid ring would significantly increase the acidity of the carboxylic acid and its rate of reaction in polycondensation. libretexts.org Conversely, adding an alkyl group, a weak EDG, would decrease its reactivity. libretexts.org

The table below provides a qualitative summary of the expected impact of various substituents on the reactivity of phenoxymethylbenzoic acid analogues in polycondensation reactions.

Substituent TypeExamplePosition on RingExpected Effect on Reactivity
Electron-Donating Group (EDG) -OCH3, -CH3Benzoic Acid RingDecrease
Electron-Donating Group (EDG) -OCH3, -CH3Phenoxy RingMinor Decrease
Electron-Withdrawing Group (EWG) -NO2, -CN, -CF3Benzoic Acid RingIncrease
Electron-Withdrawing Group (EWG) -NO2, -CN, -CF3Phenoxy RingMinor Increase
Halogen -Cl, -BrBenzoic Acid RingIncrease (Inductive) / Decrease (Resonance)

It is important to note that substituents also influence the properties of the resulting polymers. For example, EWGs can increase the polarity and glass transition temperature of the polymer, while bulky EDGs might enhance solubility by disrupting chain packing.

Applications in Materials Science and Advanced Chemical Synthesis

Utilization as Monomers for High-Performance Polymer Synthesis

The bifunctional nature of 3-[(4-Methoxyphenoxy)methyl]benzoic acid, possessing both an ether-linked phenolic precursor structure and a carboxylic acid, suggests its potential as a monomer. However, its specific incorporation into high-performance polymers is not widely documented in publicly available research.

A comprehensive review of scientific literature did not yield specific examples or research data detailing the use of this compound as a direct monomer in the synthesis of poly(aryl ether ketone)s (PAEKs) or related high-performance thermoplastics. The conventional synthesis routes for PAEKs typically involve the nucleophilic substitution reaction between an activated aromatic dihalide and a bisphenolate salt. While the structural motifs within this compound are characteristic of PAEKs, its specific polymerization behavior and the properties of any resulting polymers have not been reported.

While benzoic acid and its derivatives have been explored in the context of proton-exchange membranes (PEMs), their role is often as an additive rather than a primary monomeric building block. For instance, benzoic acid has been investigated as an additive to inhibit the formation of cracks in the catalyst layer of PEM fuel cells. Research into the electrocatalytic hydrogenation of benzoic acid derivatives has also been conducted using PEM reactors, demonstrating the interaction of such molecules within a PEM environment. However, there is no specific research available that details the synthesis and performance of a proton-exchange membrane derived from the polymerization of this compound.

Role as Versatile Building Blocks in Complex Organic Synthesis

The utility of a compound as a building block is defined by its successful incorporation into larger, more complex molecules through defined synthetic pathways.

No specific, documented instances of this compound serving as a direct precursor for the synthesis of named advanced chemical entities, such as pharmaceuticals or complex functional materials, were identified in the available scientific literature. While benzoic acid derivatives, in general, are widely used as precursors in medicinal chemistry, the specific pathways originating from this compound are not detailed.

Similarly, a review of synthetic chemistry literature did not reveal any established multi-step synthetic sequences where this compound is isolated and characterized as a key intermediate. Its role within more extensive synthetic roadmaps remains undefined in published research.

Exploration in Supramolecular Chemistry and Cocrystal Formation

The most promising area of application for this compound lies in supramolecular chemistry, particularly in the formation of predictable, hydrogen-bonded assemblies. The carboxylic acid moiety is a well-established functional group for directing the self-assembly of molecules in the solid state. This is a cornerstone of crystal engineering, where molecules are designed to organize into desired crystalline architectures.

Research on structurally analogous phenoxy benzoic acids provides a strong basis for predicting the supramolecular behavior of this compound. For example, studies on similar molecules, such as 3-Methyl-2-(4-methylphenoxy)benzoic acid, have shown that the carboxylic acid group readily forms robust, hydrogen-bonded "inversion dimers". In these arrangements, two molecules are linked by a pair of O—H⋯O hydrogen bonds, creating a stable, eight-membered ring motif known as a supramolecular homosynthon.

Conclusion and Future Research Directions for 3 4 Methoxyphenoxy Methyl Benzoic Acid

Summary of Current Research Trends and Key Achievements

Research into phenoxybenzoic acid derivatives has historically been driven by their interesting structural motifs and their potential as building blocks in more complex molecules. A key achievement in this area is the ability to synthesize a variety of substituted analogs, which has allowed for the systematic study of structure-property relationships. For instance, the synthesis of related compounds like 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids has demonstrated the versatility of synthetic routes to this class of molecules. Furthermore, the characterization of such compounds often reveals complex supramolecular architectures directed by hydrogen bonding and other non-covalent interactions, a feature that is central to their potential in materials science.

Current trends indicate a growing interest in the self-assembly properties of these molecules to form liquid crystals, gels, and other soft materials. The flexible ether linkage and the rigid benzoic acid and phenoxy groups provide a unique combination of conformational freedom and structural stability that is conducive to the formation of ordered structures.

Emerging Synthetic Methodologies and Novel Catalytic Systems

The synthesis of 3-[(4-Methoxyphenoxy)methyl]benzoic acid and its analogs typically relies on well-established ether synthesis protocols. However, the future of synthesizing these molecules will likely be shaped by the development of more efficient and sustainable methods.

Emerging Synthetic Methodologies:

C-H Activation/Functionalization: A significant leap forward would be the direct synthesis of these compounds through C-H activation of both the benzoic acid and phenoxy precursors. This would reduce the number of synthetic steps, minimize waste, and offer a more atom-economical approach compared to traditional cross-coupling reactions.

Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, leading to higher yields, improved purity, and safer reaction conditions. Continuous flow processes are also highly scalable, which is advantageous for potential industrial applications.

Photoredox Catalysis: Visible-light-mediated reactions are emerging as a powerful tool in organic synthesis. The development of photoredox-catalyzed methods for the formation of the ether linkage would represent a greener alternative to traditional thermal methods.

Novel Catalytic Systems: The development of novel catalysts will be crucial for advancing the synthesis of this compound. Research into new metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) as heterogeneous catalysts could offer enhanced reactivity and selectivity, as well as easier catalyst recovery and reuse. For example, the design of MOFs with specific pore sizes and functionalities could facilitate the selective etherification of substituted phenols and benzyl (B1604629) halides.

Potential for Advanced Materials Design and Functionalization

The unique molecular structure of this compound makes it a promising candidate for the design of advanced materials. The carboxylic acid group can act as a versatile handle for further functionalization or as a coordinating group for the construction of metal-organic frameworks.

Potential Applications in Materials Science:

Coordination Polymers and MOFs: The benzoic acid moiety can coordinate to metal ions to form one-, two-, or three-dimensional coordination polymers. The resulting frameworks could exhibit interesting properties such as porosity for gas storage and separation, luminescence for sensing applications, or catalytic activity. The flexible ether linkage could impart dynamic behavior to these frameworks, leading to stimuli-responsive materials.

Liquid Crystals: The rod-like shape of the molecule suggests its potential as a mesogen. By tuning the substituents on the aromatic rings, it may be possible to design liquid crystalline materials with specific phase behaviors and electro-optical properties.

Supramolecular Gels: The ability of the carboxylic acid group to form strong hydrogen bonds could be exploited to create self-assembled supramolecular gels. These soft materials could find applications in drug delivery, tissue engineering, and environmental remediation.

Further functionalization of the aromatic rings could introduce additional properties, such as photo-responsiveness or redox activity, expanding the scope of potential applications.

Computational Guiding of Molecular Design and Reaction Pathway Optimization

Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of new materials and synthetic methods related to this compound.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to predict the geometric and electronic structures of the molecule, as well as its spectroscopic properties. researchgate.net This information is invaluable for understanding the fundamental properties of the molecule and for interpreting experimental data. DFT can also be used to investigate the mechanisms of synthetic reactions, helping to optimize reaction conditions and to design more efficient catalysts. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its self-assembly in the condensed phase. These simulations can be used to predict the formation of liquid crystalline phases or the aggregation behavior that leads to gel formation.

High-Throughput Screening: Computational screening of virtual libraries of derivatives of this compound could be used to identify candidates with desired properties for specific applications. For example, a library of potential MOF linkers could be screened for their ability to form porous structures with high gas uptake capacities.

By integrating computational modeling with experimental synthesis and characterization, a deeper understanding of the structure-property relationships in this class of compounds can be achieved, paving the way for the rational design of new functional materials.

Q & A

Q. What are the primary synthetic routes for 3-[(4-Methoxyphenoxy)methyl]benzoic acid, and what reaction conditions are critical for success?

Synthesis typically involves multi-step protocols:

  • Step 1 : Coupling of 4-methoxyphenol with a benzyl halide derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxymethyl intermediate.
  • Step 2 : Oxidation or carboxylation of the benzyl position to introduce the carboxylic acid group, often using KMnO₄ or catalytic oxidation .
    Critical conditions include anhydrous environments, controlled temperatures (60–100°C), and inert gas purging to prevent side reactions. Characterization via ¹H/¹³C NMR and IR spectroscopy is essential to confirm regioselectivity .

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

  • ¹H NMR : Key signals include the methoxy singlet (~δ 3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and carboxylic acid proton (δ 12–13 ppm, broad if protonated).
  • IR : Confirm C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 274 (calculated for C₁₅H₁₄O₄) .

Q. What are the solubility and stability considerations for this compound under laboratory conditions?

  • Solubility : Limited aqueous solubility; prefers polar aprotic solvents (e.g., DMSO, DMF). No definitive water solubility data are available, requiring empirical testing .
  • Stability : Stable under inert atmospheres but degrades in the presence of strong oxidizers or prolonged UV exposure. Store at 2–8°C in amber vials .

Advanced Research Questions

Q. How can researchers address low yields in the coupling step during synthesis?

Low yields often arise from incomplete deprotonation of the phenolic hydroxyl. Mitigation strategies:

  • Use stronger bases (e.g., NaH instead of K₂CO₃) to ensure complete phenoxide formation.
  • Optimize stoichiometry (1.2–1.5 equivalents of benzyl halide).
  • Monitor reaction progress via TLC (hexane:EtOAc, 3:1) and purify intermediates via column chromatography .

Q. What analytical methods resolve contradictions in reported physicochemical properties (e.g., partition coefficients)?

  • n-Octanol/Water Partition Coefficient (LogP) : Use shake-flask or HPLC methods with calibration against standards.
  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds if vapor pressure data are absent.
  • Cross-validate with computational tools (e.g., ADMET Predictor™ ) to estimate properties when experimental data are lacking .

Q. How can researchers design derivatives to enhance bioactivity while retaining the core structure?

  • Rational Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzene ring to modulate electronic effects.
  • Biological Testing : Screen derivatives for enzyme inhibition (e.g., cyclooxygenase) using fluorescence-based assays.
  • SAR Analysis : Correlate substituent effects with activity using QSAR models .

Q. What strategies mitigate toxicity risks when no acute toxicity data are available?

  • Read-Across Analysis : Compare with structurally similar benzoic acid derivatives (e.g., 4-hydroxybenzoic acid) to infer hazard profiles.
  • In Vitro Assays : Conduct cytotoxicity screens (e.g., MTT assay on HEK293 cells) and Ames tests for mutagenicity .

Methodological Notes

  • Synthetic Optimization : Use DoE (Design of Experiments) to systematically vary reaction parameters (temperature, catalyst loading) .
  • Data Reproducibility : Document solvent purity (HPLC-grade) and equipment calibration to minimize variability .
  • Safety Protocols : Follow TCI America’s guidelines for handling irritants (e.g., wear nitrile gloves, use fume hoods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.